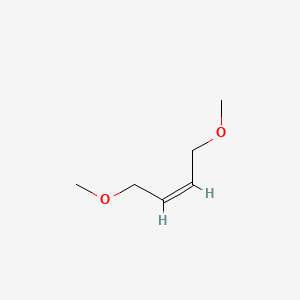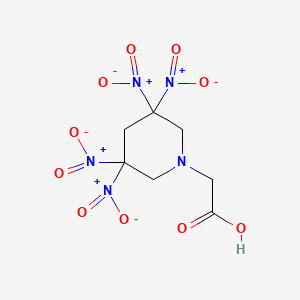
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid is a highly nitrated organic compound It is characterized by the presence of four nitro groups attached to a piperidine ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5,5-Tetranitropiperidin-1-yl)acetic acid typically involves the nitration of piperidine derivatives. One common method includes the nitration of piperidine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrated piperidine is then reacted with chloroacetic acid to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the tetranitro derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetic acid moiety under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in nitration reactions.
Biology: Investigated for its potential as a biochemical probe due to its highly nitrated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of high-energy materials and explosives due to its high nitrogen content.
Mecanismo De Acción
The mechanism of action of (3,3,5,5-Tetranitropiperidin-1-yl)acetic acid involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive nitrogen species. These reactive species can interact with biological molecules, potentially leading to various biochemical effects. The exact molecular pathways and targets are still under investigation, but the compound’s high reactivity suggests it may interact with proteins, nucleic acids, and other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
(3,3,5,5-Tetraiodothyroacetic acid): Another highly substituted acetic acid derivative, but with iodine atoms instead of nitro groups.
Indole-3-acetic acid: A plant hormone with a different core structure but similar acetic acid moiety.
Uniqueness
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid is unique due to its high degree of nitration, which imparts distinct chemical and physical properties. Its high nitrogen content makes it particularly valuable in applications requiring high-energy materials. Additionally, the presence of multiple nitro groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
36235-42-4 |
|---|---|
Fórmula molecular |
C7H9N5O10 |
Peso molecular |
323.17 g/mol |
Nombre IUPAC |
2-(3,3,5,5-tetranitropiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9N5O10/c13-5(14)1-8-3-6(9(15)16,10(17)18)2-7(4-8,11(19)20)12(21)22/h1-4H2,(H,13,14) |
Clave InChI |
QCWHEHUHQVMLLW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(CC1([N+](=O)[O-])[N+](=O)[O-])CC(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)

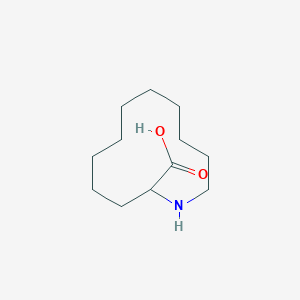

![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
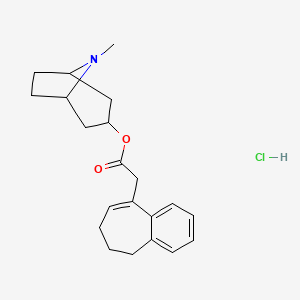
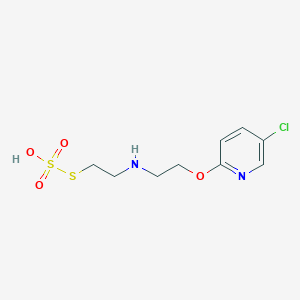

![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
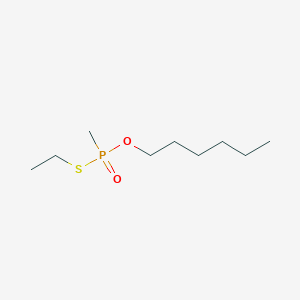
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)


